Curacin C

Description

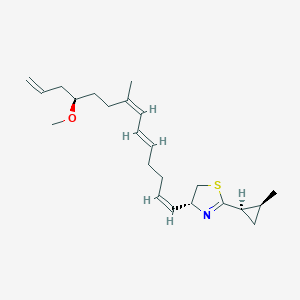

Curacin C is a cytotoxic secondary metabolite isolated from the marine cyanobacterium Lyngbya majuscula, primarily collected in Curaçao and other Caribbean regions . Structurally, it belongs to the curacin family, which comprises mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) products characterized by a cyclopropane moiety, thiazoline ring, and conjugated double bonds . This compound is a geometric isomer of curacin A, differing in the stereochemistry of the C7–C10 diene and the C17 methyl/C11 methylvinyl groups . Its primary mechanism of action involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization and inducing G2/M cell cycle arrest, which underlies its potent antiproliferative activity against cancer cell lines such as L1210 leukemia and Ca46 Burkitt’s lymphoma .

Properties

Molecular Formula |

C23H35NOS |

|---|---|

Molecular Weight |

373.6 g/mol |

IUPAC Name |

(4R)-4-[(1Z,5E,7Z,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C23H35NOS/c1-5-11-21(25-4)15-14-18(2)12-9-7-6-8-10-13-20-17-26-23(24-20)22-16-19(22)3/h5,7,9-10,12-13,19-22H,1,6,8,11,14-17H2,2-4H3/b9-7+,13-10-,18-12-/t19-,20+,21-,22+/m0/s1 |

InChI Key |

LUEYTMPPCOCKBX-GMZZFSLLSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]1C2=N[C@@H](CS2)/C=C\CC/C=C/C=C(/C)\CC[C@H](CC=C)OC |

Canonical SMILES |

CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC |

Synonyms |

curacin A curacin B curacin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Stereochemical Impact : The trans-configuration of the C7–C10 diene in curacin A enhances tubulin-binding affinity, whereas the cis-configuration in curacin B/C reduces activity by ~10-fold .

- Substituent Effects : The absence of the C17 methyl group in curacin D abolishes microtubule inhibition, highlighting its role in stabilizing tubulin interactions .

Hectochlorin and Deacetylhectochlorin

Unlike curacins, these compounds target actin instead of tubulin, demonstrating the metabolic versatility of Lyngbya majuscula .

Comparison with Functionally Similar Compounds

Colchicine and Combretastatin A-4

These plant-derived microtubule inhibitors share curacin A’s colchicine-binding site but differ chemically:

Key Insight : Curacin A binds tubulin faster than colchicine but shares its slow dissociation kinetics, suggesting a unique kinetic profile among colchicine-site agents .

Q & A

How can researchers identify gaps in existing literature on Curacin C to formulate focused research questions?

To identify gaps, conduct a systematic review of primary literature using databases like PubMed and SciFinder, focusing on this compound’s biosynthesis, bioactivity, and mechanistic studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions. For example, if existing studies lack comparative data on this compound’s efficacy across cancer cell lines, design experiments to address this gap. Use tools like PICO framework (Population, Intervention, Comparison, Outcome) to refine objectives, such as comparing this compound’s cytotoxicity to other microtubule-targeting agents .

Q. What are the standard methodologies for isolating and purifying this compound from marine cyanobacteria?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like flash chromatography and HPLC . Purification is validated via NMR and mass spectrometry to confirm structural integrity. Researchers should cross-reference spectral data with published studies (e.g., Journal of Natural Products) and include negative controls (e.g., extracts from non-producing cyanobacterial strains) to ensure specificity. Document protocols in detail to enable reproducibility, adhering to guidelines for material synthesis in natural product chemistry .

Q. How should researchers design experiments to assess this compound’s bioactivity in preliminary studies?

Use in vitro cytotoxicity assays (e.g., MTT or SRB assays) across diverse cancer cell lines (e.g., HeLa, MCF-7) with non-malignant controls (e.g., HEK293). Include dose-response curves to calculate IC50 values and validate results with triplicate replicates. Compare findings to positive controls (e.g., paclitaxel) and report statistical significance using ANOVA or t-tests . Ensure cell lines are authenticated via STR profiling to avoid contamination .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported data on this compound’s mechanism of action?

Contradictions may arise from variations in cell models or assay conditions. To address this:

- Perform time-lapse microscopy to observe microtubule dynamics in live cells treated with this compound.

- Combine proteomic profiling (e.g., SILAC labeling) with RNA sequencing to identify downstream targets.

- Replicate conflicting studies under standardized conditions (e.g., matching cell passage numbers, serum concentrations) and analyze discrepancies using meta-regression .

Q. How can researchers optimize this compound’s experimental conditions to enhance reproducibility in preclinical models?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Use LC-MS/MS to measure this compound’s bioavailability in murine models, adjusting formulations (e.g., PEGylation) to improve solubility.

- Dose Optimization : Conduct fractional factorial design experiments to evaluate interactions between variables like dosing frequency and tumor volume.

- Ethical Validation : Follow ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .

Q. What methodologies are effective for studying this compound’s synergistic effects with other anticancer agents?

Use combinatorial drug screening (e.g., SynergyFinder) to quantify interactions. For example:

- Apply isobolographic analysis to determine whether this compound and cisplatin act additively or synergistically.

- Measure combination indices (CI) using the Chou-Talalay method, with CI < 1 indicating synergy.

- Validate findings in 3D tumor spheroid models to mimic in vivo conditions .

Q. How can structural modifications of this compound be systematically explored to enhance its therapeutic index?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs via semi-synthetic modification of the thiazoline ring or acrylate side chain. Test derivatives in cytotoxicity and tubulin polymerization assays.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-tubulin, prioritizing analogs with improved interactions.

- Toxicity Screening : Evaluate hepatotoxicity in primary human hepatocytes and cardiotoxicity via hERG channel inhibition assays .

Q. What advanced statistical approaches are recommended for analyzing high-throughput screening data on this compound?

- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality in transcriptomic datasets.

- Machine Learning : Train random forest models to classify this compound-responsive vs. resistant cell lines based on genetic signatures.

- False Discovery Rate (FDR) Control : Use the Benjamini-Hochberg procedure to correct for multiple comparisons in proteomic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.